molecular formula C21H25ClN2S B1245366 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride CAS No. 85275-49-6

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride

Katalognummer: B1245366
CAS-Nummer: 85275-49-6
Molekulargewicht: 373.0 g/mol
InChI-Schlüssel: HVIXPSLXHVWFAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ICI-170809 ist ein niedermolekulares Medikament, das als 5-Hydroxytryptamin-2-Rezeptor-Antagonist und Thrombozytenaggregationshemmer wirkt. Es wurde ursprünglich von AstraZeneca Pharmaceuticals Co., Ltd. entwickelt. Die Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen und anderen Erkrankungen untersucht .

Herstellungsmethoden

Die Synthese von ICI-170809 umfasst mehrere Schritte, darunter die Dimethylierung des Aktivators ICI 169,369. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Polyethylenglykol 300 sowie Tensiden wie Tween 80 . Die industriellen Produktionsmethoden für ICI-170809 sind nicht allgemein dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Vorbereitungsmethoden

The synthesis of ICI-170809 involves several steps, including the dimethylation of the activator ICI 169,369. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and polyethylene glycol 300, along with surfactants like Tween 80 . The industrial production methods for ICI-170809 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

ICI-170809 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit dem 5-Hydroxytryptamin-2-Rezeptorsystem betreffen. Es wirkt als kompetitiver Antagonist und blockiert die Wirkungen von 5-Hydroxytryptamin in der glatten Arterienmuskulatur

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets:

  • JNK Inhibition : Research indicates that quinoline derivatives, including this compound, may act as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in several diseases, including cancer and neurodegenerative disorders. JNK inhibitors can modulate cell survival pathways, offering therapeutic avenues for conditions characterized by aberrant JNK activity .

Neuropharmacology

This compound's structure suggests potential applications in neuropharmacology:

  • NMDA Receptor Modulation : Similar compounds have shown promise in modulating NMDA receptors, which are critical for synaptic plasticity and memory function. The ability to influence these receptors could lead to developments in treatments for neurological disorders such as Alzheimer's disease and schizophrenia .

Biochemical Research

In biochemical studies, the compound serves as a valuable tool for understanding complex metabolic pathways:

  • Tryptophan-Kynurenine Pathway : The compound may be utilized to explore the tryptophan-kynurenine metabolic pathway, which plays a significant role in various physiological processes and disease states. Investigating this pathway can reveal insights into neuroinflammation and immune responses .

Case Study 1: JNK Inhibition and Cancer Therapy

A study explored the effects of quinoline derivatives on JNK signaling pathways in cancer cells. The results indicated that these compounds could significantly reduce cell proliferation by inducing apoptosis through JNK inhibition. This underscores the potential of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride as a candidate for cancer therapy.

Case Study 2: Neuroprotective Effects

In experimental models of neurodegeneration, compounds structurally similar to this quinoline derivative were shown to protect against NMDA-induced excitotoxicity. This protective effect was attributed to their ability to act as NMDA receptor antagonists, suggesting that the compound could be further studied for its neuroprotective properties.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride, also known as ICI-170809, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H25ClN2S
  • Molecular Weight : 373.0 g/mol
  • CAS Number : 85275-48-5

The compound features a quinoline core substituted with a thioether group and a dimethylamino moiety, which are critical for its biological activity.

Synthesis

The synthesis of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride typically involves the reaction of 3-phenylquinoline derivatives with dimethylaminoalkyl thiols. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline exhibit significant antimicrobial properties. A study demonstrated that several synthesized derivatives showed moderate to excellent antibacterial activity against various strains, suggesting a potential for development as antimicrobial agents .

CompoundAntimicrobial ActivityBacterial Strains Tested
ICI-170809Moderate to ExcellentE. coli, S. aureus, P. aeruginosa
Similar CompoundsVariableVarious

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases, similar to other known anticancer agents .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with proteins involved in apoptosis regulation, leading to increased cell death in malignant cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study assessed the antimicrobial efficacy of ICI-170809 against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Activity Evaluation :
    In a series of experiments conducted on leukemia cell lines, ICI-170809 exhibited an IC50 value indicating effective cytotoxicity. The compound was found to induce apoptosis through caspase activation pathways, suggesting its role as a dual inhibitor of MDM2 and XIAP proteins .

Eigenschaften

CAS-Nummer

85275-49-6

Molekularformel

C21H25ClN2S

Molekulargewicht

373.0 g/mol

IUPAC-Name

N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride

InChI

InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H

InChI-Schlüssel

HVIXPSLXHVWFAU-UHFFFAOYSA-N

SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

Kanonische SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

Synonyme

2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride
ICI 170809
ICI-170,809
ZM 170809
ZM-170809
ZM170809

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

3-Phenylquinolin-2-thione (1.4 g.) was added to a suspension of sodium hydride (0.68 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (10 ml.) at 0°-5°. When all the hydrogen had evolved, a slurry of 1-chloro-2-dimethylamino-2-methylpropane hydrochloride (1.1 g.) in dimethylformamide (10 ml.) was added and the mixture was stirred at ambient temperature for 20 hr. The mixture was then poured into ice-water (100 ml.) and extracted with ethyl acetate (3×30 ml.). The ethyl acetate extract was washed with brine (30 ml.) and then dried (MgSO4). The solvent was evaporated and the residual oil was chromatographed on basic alumina (125 g., Brockmann Grade III), eluted with increasing concentrations of methylene dichloride in petroleum ether. The eluate obtained with 10% v/v methylene dichloride in petroleum ether was evaporated, the residual oil was dissolved in diethyl ether (20 ml.), and ethereal hydrogen chloride was added until precipitation was complete. The mixture was filtered and the solid residue was crystallised from ethyl acetate to give 2-(2-dimethylamino-2-methylpropylthio)-3-phenylquinoline hydrochloride, m.p. 199°-201°.
Name
3-Phenylquinolin-2-thione
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.